3-Bromo-2,6-difluoro-5-methylphenylboronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This compound features a boronic acid functional group, which is crucial for various chemical reactions, including cross-coupling reactions. It is characterized by the presence of bromine and fluorine substituents on the aromatic ring, which influence its reactivity and properties.
The compound can be synthesized through several methods, primarily involving the borylation of aryl halides. These synthetic routes often utilize palladium-catalyzed reactions, which are well-established in the field of organic chemistry.
3-Bromo-2,6-difluoro-5-methylphenylboronic acid belongs to the class of arylboronic acids, which are compounds containing a boron atom bonded to an aryl group. It is classified as a halogenated boronic acid, specifically due to the presence of bromine and fluorine substituents.
The synthesis of 3-Bromo-2,6-difluoro-5-methylphenylboronic acid typically involves several key steps:
These steps are carried out under inert gas conditions to prevent moisture and oxygen interference, ensuring high yields and purity of the final product .
The reaction conditions are critical for optimizing yield and selectivity:
The molecular structure of 3-Bromo-2,6-difluoro-5-methylphenylboronic acid can be described as follows:
The molecular formula is , with a molecular weight of approximately 232.85 g/mol. The compound exhibits distinct electronic properties due to the electronegative fluorine atoms and the electron-withdrawing bromine atom.
3-Bromo-2,6-difluoro-5-methylphenylboronic acid participates in several notable chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Bromo-2,6-difluoro-5-methylphenylboronic acid primarily involves:
Relevant data indicate that this compound can be effectively utilized in various synthetic applications due to its favorable reactivity profile .
3-Bromo-2,6-difluoro-5-methylphenylboronic acid has diverse applications in scientific research:
The synthesis of 3-bromo-2,6-difluoro-5-methylphenylboronic acid relies on Pd-catalyzed borylation of its aryl halide precursor, 3,5-dibromo-2,6-difluorotoluene. This transformation employs bis(pinacolato)diboron (B₂pin₂) as the boron source under Pd(0) catalysis. Key studies demonstrate that ligand selection critically influences yield and selectivity. Trialkylphosphine ligands, particularly tri-tert-butylphosphine (P(t-Bu)₃), facilitate oxidative addition into the aryl bromide bond while suppressing β-hydride elimination. Optimized conditions (Table 1) use Pd₂(dba)₃ (1 mol%) with P(t-Bu)₃ (4 mol%) in dimethylacetamide (DMAC) at 80°C, achieving >95% borylation at the C3 position due to reduced steric hindrance compared to C1 [6]. Water (3–15 equiv.) enhances transmetalation rates by stabilizing the boronate intermediate, while K₃PO₄ base minimizes protodeboronation [6] [4].
Table 1: Ligand Screening for Pd-Catalyzed Borylation
Ligand | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
P(t-Bu)₃ | DMAC | 80 | 97 |
PCy₃·HBF₄ | Toluene | 80 | 34 |
P(n-Bu)₃·HBF₄ | DMAC | 80 | <10 |
None | Toluene | 80 | <10 |
Regioselectivity in 3-bromo-2,6-difluoro-5-methylphenylboronic acid arises from the orthogonal reactivity of bromo versus fluoro substituents. The C–Br bond (bond dissociation energy: 276 kJ/mol) undergoes oxidative addition more readily than C–F (486 kJ/mol), enabling selective borylation at brominated positions. Additionally, the electron-withdrawing fluoro groups at C2 and C6 enhance electrophilicity at C1 and C3, but steric effects from the C5 methyl group direct borylation to C3. This regiocontrol is evidenced in the compound’s SMILES string (OB(C₁=C(F)C(C)=CC(Br)=C₁F)O), confirming boronation adjacent to bromine [1]. Low-temperature bromination (0–5°C) of 2,6-difluoro-5-methylphenol precursors using bromine in chloroform further ensures monosubstitution at C3 [4].
As a coupling partner, 3-bromo-2,6-difluoro-5-methylphenylboronic acid exhibits distinct reactivity in Suzuki-Miyaura reactions influenced by solvents and ligands. Polar aprotic solvents like dimethylformamide (DMF) accelerate transmetalation but risk boronic acid deboronation. Mixed toluene/water (10:1) systems balance solubility and stability, yielding >90% cross-coupling products when paired with aryl halides [3]. Ligand bulk is equally critical: Tricyclohexylphosphine (PCy₃·HBF₄) promotes C(sp²)–Br activation over competing C(sp³)–Cl bonds in bifunctional substrates (e.g., chloromethyl bromobenzenes) due to steric shielding of Pd(0), preventing undesired alkyl coupling [3] [7].
Table 2: Ligand Impact on C(sp²)–Br vs. C(sp³)–Cl Selectivity
Ligand | Base | C(sp²)–Br Coupling Yield (%) | C(sp³)–Cl Coupling Yield (%) |
---|---|---|---|
PCy₃·HBF₄ | Cs₂CO₃ | 99 | 0 |
PPh₃ | Cs₂CO₃ | 16 | 84 |
P(1-naphthyl)₃ | K₃PO₄ | 89 | <5 |
Lewis acids (e.g., MgCl₂, CaCl₂) mitigate boronic acid degradation during synthesis by coordinating with the boronate oxygen atoms, reducing protodeboronation. This coordination stabilizes the sp²-hybridized boron during purification or storage. For instance, adding MgCl₂ (1.5 equiv.) to reaction mixtures suppresses deboronation to <5% during the workup of 3-bromo-2,6-difluoro-5-methylphenylboronic acid [4]. Similarly, calcium chloride drying of organic extracts prevents hydrolysis, maintaining the compound’s 98% purity [1].
Protecting groups enhance stability for multi-step syntheses. 3-Bromo-2,6-difluoro-5-methylphenylboronic acid derivatives include:
Table 3: Protecting Group Performance
Protecting Group | Stability | Deprotection Method | Reusability in Coupling |
---|---|---|---|
Trifluoroborate | High | SiO₂ chromatography | Direct use |
MIDA boronate | Very High | Basic hydrolysis (pH 10–12) | Low |
Pinacol | Moderate | Acidic hydrolysis | High |
De protection of MIDA boronates requires mild base (NaOH, pH 12), regenerating the boronic acid quantitatively for Suzuki-Miyaura coupling [6]. This strategy is ideal for long synthetic sequences involving halogen-sensitive intermediates [1] [6].
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